2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid
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Overview
Description
2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid is a synthetic organic compound featuring a cyclobutane ring, which is a four-membered carbon ring The presence of the thiomorpholine moiety, a sulfur-containing heterocycle, adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid typically involves a multi-step process. One common method is the [2 + 2] cycloaddition reaction, where a cyclobutane ring is formed by the reaction of two alkenes or an alkene and a ketene . The thiomorpholine moiety can be introduced through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with a cyclobutane precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cycloaddition and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane ring and thiomorpholine moiety can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the thiomorpholine moiety, making it less versatile in certain applications.
Thiomorpholine derivatives: These compounds contain the thiomorpholine ring but lack the cyclobutane structure, affecting their chemical properties and reactivity.
Uniqueness
2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the thiomorpholine moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H19NO2S |
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Molecular Weight |
229.34 g/mol |
IUPAC Name |
2-(2,3-dimethylthiomorpholin-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO2S/c1-7-8(2)15-6-5-12(7)10-4-3-9(10)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
VDZDFYKZTMXAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SCCN1C2CCC2C(=O)O)C |
Origin of Product |
United States |
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